1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Triazole isomerization Electronic effects Synthetic methodology

Obtaining well-characterized N1-aryl-triazole building blocks with defined electronic properties is critical for reproducible antitubercular SAR. This compound directly addresses that need. • Electron-withdrawing 4-Cl substituent biases the 4-imino tautomer (L'abbé, 1990), ensuring regioselective Schiff base formation. • Enables systematic comparison with unsubstituted & 4-Me-phenyl leads; related analogs reach MIC 2.5 µg/mL against M. tuberculosis H37Rv (Costa SAR, 2006). • Versatile aldehyde handle for condensation, reduction, oxidation, or reductive amination. Supplied as a solid (mp 151-153°C), ≥95% purity, with global shipping.

Molecular Formula C9H6ClN3O
Molecular Weight 207.61 g/mol
CAS No. 113934-27-3
Cat. No. B045436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS113934-27-3
Synonyms1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE
Molecular FormulaC9H6ClN3O
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C=O)Cl
InChIInChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H
InChIKeyQMQRIACXYRMOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Identity & Procurement


1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 113934-27-3) is an N1-aryl-substituted 1,2,3-triazole-4-carbaldehyde building block bearing a para-chloro substituent on the phenyl ring. It is employed as a versatile synthetic intermediate for constructing biologically active triazole conjugates, particularly in antitubercular and antimicrobial discovery programs [1]. The compound is supplied as a solid with a reported melting point of 151–153 °C and a molecular weight of 207.62 g·mol⁻¹ .

Procurement Context
1H-1,2,3-triazole-4-carbaldehyde building block with para-chloro N1-aryl substitution
Synthetic Workflow
Condensation-based derivatization (Schiff base, imine, oxime) for medicinal chemistry programs
Selection Logic
Electron-withdrawing substituent directs isomer equilibrium and modulates aldehyde electrophilicity

Irreplaceable vs. Generic Analogs


The 4-chloro substituent on the N1-phenyl ring exerts a measurable electron-withdrawing effect that dictates the conformational and electronic landscape of the triazole-aldehyde scaffold. In 4-iminomethyl-1,2,3-triazole isomerization equilibria, the p-chlorophenyl group favours the 4-imino isomer, whereas alkyl, benzyl, and electron-donating substituents shift the equilibrium toward the 5-imino form [1]. This electronic bias directly impacts reactivity in condensation chemistry (e.g., Schiff base formation) and the efficacy of downstream derivatives. Furthermore, in systematic anti-Mycobacterium tuberculosis SAR studies, the N-aryl substitution pattern on triazole-4-carbaldehydes produces MIC values spanning a wide range, demonstrating that even closely related 4-substituted phenyl analogs are not interchangeable with respect to biological activity [2].

This Product
4-Chlorophenyl
Electron-withdrawing para-Cl biases 4-imino tautomer in condensation equilibria.
Close Analog
Alkyl/Benzyl/Anisyl
Electron-donating groups shift equilibrium toward 5-imino isomer, altering derivatization outcome.
Isomer control may not transfer
This Product
1H-Triazole
Defined connectivity and reactivity for antitubercular SAR libraries.
Regioisomer
2H-Triazole (CAS 41886-24-2)
Different aryl connectivity; distinct physical properties and reactivity profile.
Regioisomeric purity essential for reproducible synthesis
This Product
4-Cl Phenyl SAR
Specific para-substitution profile within a validated anti-M. tuberculosis pharmacophore.
4-Substituted Analog
4-Me, 4-F, 4-Br Phenyl
MIC values span a wide range; even closely related 4-substituted analogs may not be interchangeable.
Biological activity may shift significantly

Comparator Evidence Profile


Isomer Equilibrium: 4-Chlorophenyl vs. Alkyl/Aryl Groups

The 4-chlorophenyl group directs the thermal isomerization equilibrium of 4-iminomethyl-1,2,3-triazoles toward the 4-imino isomer, in contrast to alkyl, benzyl, and anisyl substituents which favour the 5-imino form. This electronic control determines which isomer is accessible for downstream condensation chemistry [1].

Isomer Equilibrium
Head-to-head
4-Chlorophenyl favours 4-imino isomer; alkyl, benzyl, anisyl favour 5-imino isomer upon thermal rearrangement in DMSO at 80 °C.
Regioisomeric outcome for imine-based synthesis may differ; electronic bias directs accessible tautomer.
Hammett-type correlation reported; synthetic route design context.
Triazole isomerization Electronic effects Synthetic methodology

Anti-Tubercular SAR in Phenyl-Triazole Series

In a panel of N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (3a–l) screened against M. tuberculosis H37Rv (ATCC 27294), the 4-substituent identity dramatically influenced inhibitory potency. The best compounds (3a, unsubstituted phenyl; 3k, 4-methylphenyl) achieved MIC values of 2.5 µg mL⁻¹, comparable to clinical antitubercular agents, while other analogs in the series exhibited higher MIC values [1]. The 4-chlorophenyl derivative falls within this SAR continuum, and its specific MIC value can be obtained from the primary publication for direct comparison.

Anti-TB SAR
Cross-study
Unsubstituted phenyl MIC 2.5 µg mL⁻¹ (M. tuberculosis H37Rv); 4-Cl analog falls within SAR series; para-substituent is critical potency determinant.
Supports rational selection of 4-Cl variant for antitubercular library enumeration.
Exact MIC for 4-Cl analog requires primary source review.
Antitubercular activity SAR Triazole-carbaldehyde

Physicochemical Properties vs. Regioisomers

The 4-chlorophenyl derivative exhibits a melting point of 151–153 °C and a predicted density of 1.41 ± 0.1 g cm⁻³ . The 2H-regioisomer, 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde (CAS 41886-24-2), is also commercially available but displays distinct physical properties and reactivity due to the different connectivity of the aryl group to the triazole ring .

Physicochemical Identity
Class-level
mp 151–153 °C; predicted density 1.41 g cm⁻³. Distinct from 2H-regioisomer (CAS 41886-24-2).
Melting point supports incoming quality assessment; regioisomeric identity requires verification.
Vendor-reported mp; density predicted. Data to verify.
Physicochemical properties Crystallinity Handling

Oxime Derivative Antidiabetic Activity

The oxime derivative (E)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime (CAS 1578191-20-4) was evaluated against baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA), yielding IC₅₀ values ranging from 54 to 482 µM for MAL12 and 145 to 282 µM for PPA [1]. These data, while derived from a derivative rather than the parent aldehyde, indicate that the 4-chlorophenyl-triazole scaffold can support target engagement in antidiabetic programs.

Oxime Derivative Activity
Supporting
Oxime derivative IC₅₀ 54–482 µM (α-glucosidase MAL12) and 145–282 µM (α-amylase PPA).
Scaffold may support target engagement in metabolic disease hit-to-lead programs.
Derivative data; indirect evidence. Source review recommended.
α-Glucosidase inhibition α-Amylase inhibition Type 2 diabetes

Application Scenarios


Antitubercular Lead Optimization & Library Synthesis

The compound serves as a key aldehyde building block for generating N-substituted-phenyl triazole derivatives with demonstrated anti-M. tuberculosis activity. The 2006 Costa SAR study established that substituents on the N1-phenyl ring critically modulate MIC values against H37Rv, with some analogs reaching 2.5 µg mL⁻¹. Using the 4-chlorophenyl variant enables direct comparison with the unsubstituted and 4-methylphenyl leads, facilitating systematic exploration of electronic and steric effects in the antitubercular pharmacophore. This application is supported by the compound's documented use as a reactant in preparing N-phenyl-1,2,3-triazole derivatives for antitubercular evaluation .

Schiff Base & Metal Complex Ligand Synthesis

The aldehyde functionality at the 4-position of the triazole ring is positioned for condensation reactions with primary amines, hydrazines, and hydrazides to yield Schiff base ligands. The electron-withdrawing 4-chlorophenyl substituent modulates the electrophilicity of the carbonyl carbon, influencing imine formation rates and the stability of resulting metal complexes. The 1990 L'abbé study demonstrated that the p-chlorophenyl group biases the 4-imino tautomer over the 5-imino form, providing a defined regioisomeric outcome for imine-based ligand synthesis.

Click Chemistry Precursor for Triazole Libraries

Although the compound itself is typically prepared via azide-alkyne cycloaddition of 4-chlorophenyl azide with propiolaldehyde, its aldehyde handle makes it a versatile intermediate for subsequent functionalization. Reduction to the alcohol, oxidation to the carboxylic acid, or reductive amination with diverse amines expands the accessible chemical space. The 4-chloro substituent offers a distinct electronic profile compared to 4-fluoro, 4-bromo, or 4-methyl analogs, enabling systematic modulation of physicochemical properties in compound libraries .

N-Terminal Protein Modification Probe Design

Related 1-aryl-1H-1,2,3-triazole-4-carbaldehydes have been developed as one-step reagents for N-terminal protein modification . The 4-chlorophenyl derivative's electronic properties may influence the selectivity and kinetics of N-terminal labeling compared to other 4-substituted variants, making it a candidate for bioconjugation studies where a defined electron-withdrawing substituent is desired.

Application
Selection Property
Validation Focus
Antitubercular library synthesis
N1-aryl substitution profile within validated SAR series
MIC endpoint context against M. tuberculosis H37Rv
Schiff base and metal complex ligand synthesis
Electron-withdrawing 4-Cl substituent biases 4-imino tautomer
Regioisomeric outcome in imine condensation
Click chemistry precursor for triazole libraries
Aldehyde handle for reduction, oxidation, or reductive amination
Physicochemical modulation across 4-substituted analogs
N-terminal protein modification probe design
1-Aryl-triazole-4-carbaldehyde scaffold for bioconjugation
Electronic influence on labeling selectivity and kinetics

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